Ethyl 7-(5-methoxy-6-methylbenzotriazol-2-yl)-2-oxochromene-3-carboxylate
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Overview
Description
Ethyl 7-(5-methoxy-6-methylbenzotriazol-2-yl)-2-oxochromene-3-carboxylate is a complex organic compound characterized by its chromene core and benzotriazole substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(5-methoxy-6-methylbenzotriazol-2-yl)-2-oxochromene-3-carboxylate typically involves multiple steps, starting with the preparation of the chromene core. One common approach is the condensation of 2-oxochromene-3-carboxylic acid with 5-methoxy-6-methylbenzotriazole under acidic conditions. The reaction is often carried out in the presence of a strong acid catalyst, such as sulfuric acid, and requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to achieve higher efficiency and scalability. Advanced purification techniques, such as column chromatography or recrystallization, are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(5-methoxy-6-methylbenzotriazol-2-yl)-2-oxochromene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted chromenes or benzotriazoles.
Scientific Research Applications
Ethyl 7-(5-methoxy-6-methylbenzotriazol-2-yl)-2-oxochromene-3-carboxylate has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammation.
Industry: Employed in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
Ethyl 7-(5-methoxy-6-methylbenzotriazol-2-yl)-2-oxochromene-3-carboxylate is unique due to its specific structural features and potential applications. Similar compounds include other chromene derivatives and benzotriazole-based molecules. the presence of the methoxy and methyl groups in this compound distinguishes it from its analogs, potentially leading to different biological and chemical properties.
Comparison with Similar Compounds
Chromene derivatives
Benzotriazole-based molecules
Other substituted chromenes
Properties
IUPAC Name |
ethyl 7-(5-methoxy-6-methylbenzotriazol-2-yl)-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-4-27-19(24)14-8-12-5-6-13(9-18(12)28-20(14)25)23-21-15-7-11(2)17(26-3)10-16(15)22-23/h5-10H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCSMSPBMIAJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)N3N=C4C=C(C(=CC4=N3)OC)C)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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